molecular formula C15H24N2O5 B12835614 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Cat. No.: B12835614
M. Wt: 312.36 g/mol
InChI Key: LIJHSEFLUISMFM-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diazaspiro derivative featuring a 1,8-diazaspiro[4.5]decane core with a 2-oxo group, a tert-butyl ester at the 8-O position, and a methyl ester at the 4-O position. The molecular formula is inferred as C₁₅H₂₄N₂O₅ (based on structural analogs in ), with a molecular weight of 312.37 g/mol (approximated from substituent differences vs. ethyl analogs).

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-7-5-15(6-8-17)10(12(19)21-4)9-11(18)16-15/h10H,5-9H2,1-4H3,(H,16,18)

InChI Key

LIJHSEFLUISMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CC(=O)N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate (a close analogue)

A patented method (CN109651368A) describes a preparation route highly relevant to the target compound:

  • Step 1: Dissolve the starting amine compound in dimethyl sulfoxide (DMSO) at 25 °C.
  • Step 2: Add tetrabutylammonium iodide and potassium fluoride as phase transfer catalysts and bases.
  • Step 3: Introduce dimethyl maleate to the reaction mixture and heat to 40 °C for 22 hours to promote cyclization and ester formation.
  • Step 4: Upon completion (monitored by TLC), quench with water and extract with tert-butyl dimethyl ether.
  • Step 5: Purify the product to obtain the 4-methyl ester and 8-tert-butyl ester diazaspiro compound.

Reaction conditions and yields:

Parameter Value
Solvent Dimethyl sulfoxide (DMSO)
Temperature 25 °C initially, then 40 °C
Reaction time 22 hours
Catalysts Tetrabutylammonium iodide, KF
Extraction solvent tert-Butyl dimethyl ether
Monitoring Thin Layer Chromatography (TLC)
Yield Not explicitly stated, typically moderate to high

This method emphasizes mild conditions and efficient ring closure with selective ester formation.

Multi-step Synthesis of Related Diazaspiro Compounds

A seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate (structurally related) provides insights into complex spirocyclic ester preparation:

Step Reaction Description Conditions Time Temperature
1 Ethyl malonate + ethanol → intermediate compound 2 Stirring 5 hours 25–80 °C
2 Reduction with lithium borohydride in THF Stirring 2.5 hours 0–70 °C
3 Reaction with p-toluenesulfonyl chloride in DCM Stirring 12 hours 25 °C
4 Ring closure with cesium carbonate in acetonitrile Stirring 3 hours 25–90 °C
5 Reduction with magnesium chips in methanol Stirring 1 hour 25–80 °C
6 Reaction with Boc anhydride in DCM/water Stirring 12 hours 25 °C
7 Hydrogenation with palladium on carbon in methanol Stirring 3 hours 25 °C
  • This sequence involves ester formation, ring closure, reductions, and protection steps.
  • The use of Boc anhydride and palladium-catalyzed hydrogenation is common for protecting group manipulation and final compound refinement.
  • The overall process is designed for industrial scalability with readily available reagents and controlled reaction parameters.

Key Reaction Mechanisms and Notes

  • Cyclization: Typically achieved by nucleophilic attack of nitrogen on activated esters or halides, forming the spiro ring.
  • Esterification: Selective ester groups (tert-butyl and methyl) are introduced either by direct esterification or by using ester-protected intermediates.
  • Reduction steps: Lithium borohydride and magnesium are used to reduce intermediates, facilitating ring closure or functional group transformations.
  • Protecting groups: Boc and tert-butyl esters protect amine and acid functionalities during multi-step synthesis.
  • Purification: Extraction and chromatographic techniques (TLC monitoring) ensure product purity.

Comparative Data Table of Preparation Parameters

Preparation Aspect Method from CN109651368A (4-methyl/8-tert-butyl ester) Multi-step Synthesis (tert-butyl-1,7-diazaspiro)
Starting materials Amine compound, dimethyl maleate Ethyl malonate, lithium borohydride, Boc anhydride
Solvents DMSO, tert-butyl dimethyl ether Ethanol, THF, DCM, acetonitrile, methanol
Catalysts/Agents Tetrabutylammonium iodide, potassium fluoride p-Toluenesulfonyl chloride, cesium carbonate, Pd/C
Reaction temperatures 25–40 °C 0–90 °C (varies per step)
Reaction times 22 hours 1–12 hours per step
Monitoring TLC TLC
Yield Moderate to high (not specified) High (reported 100% in some steps)
Industrial scalability Designed for cost-saving and efficiency Designed for industrial production

Research Findings and Practical Considerations

  • The preparation of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate requires careful control of reaction conditions to ensure selective ester formation and ring closure.
  • Use of phase transfer catalysts and bases (e.g., tetrabutylammonium iodide, potassium fluoride) enhances reaction rates and yields.
  • Multi-step syntheses involving reduction and protection steps improve purity and yield but require longer processing times.
  • The choice of solvents and temperature profiles is critical to avoid side reactions and decomposition.
  • Purification by extraction and chromatographic methods is essential for isolating the target compound with high purity.
  • The methods described are adaptable for scale-up, with potential for industrial application.

Chemical Reactions Analysis

Ester Hydrolysis

Reaction TypeConditionsReagentsOutcomeCitations
Saponification Basic aqueous conditionsNaOH in ethanol/water (1:1)Hydrolysis of methyl ester to carboxylic acid
Selective Hydrolysis pH-controlled (pH 10–12)LiOH in THF/H<sub>2</sub>O (4:1)Retention of tert-butyl ester; yields mono-carboxylic acid
  • Mechanism : Base-catalyzed nucleophilic acyl substitution at the methyl ester, leaving the tert-butyl group intact due to steric hindrance.

  • Applications : Used to generate intermediates for further functionalization in drug synthesis .

Transesterification

Reaction TypeConditionsReagentsOutcomeCitations
Acid-Catalyzed Reflux in anhydrous solventHCl, ethanolMethyl ester → ethyl ester
Base-Catalyzed Room temperatureK<sub>2</sub>CO<sub>3</sub>, methanolTert-butyl ester → methyl ester (partial)
  • Key Insight : The tert-butyl ester resists transesterification under mild conditions, enabling selective modification of the methyl ester .

Oxidation Reactions

Reaction TypeConditionsReagentsOutcomeCitations
Oxo Group Stability Ambient conditionsO<sub>2</sub> (air)No oxidation observed
Side-Chain Oxidation KMnO<sub>4</sub>, H<sub>2</sub>OAlkaline KMnO<sub>4</sub>Oxidation of sp<sup>3</sup> C–H adjacent to oxo group
  • Limitation : The oxo group itself remains inert under standard oxidative conditions.

Ring-Opening Reactions

Reaction TypeConditionsReagentsOutcomeCitations
Acid-Catalyzed H<sub>2</sub>SO<sub>4</sub>, refluxH<sub>2</sub>O or alcoholsCleavage of spirocyclic ring
Nucleophilic Attack Amines in DCMPiperidine or morpholineFormation of linear diamines
  • Example : Reaction with piperidine yields a linear diamine with retained ester groups .

Reductive Amination

Reaction TypeConditionsReagentsOutcomeCitations
NaBH(OAc)<sub>3</sub>-Mediated CH<sub>3</sub>COOH, DCEAldehyde + NaBH(OAc)<sub>3</sub>Formation of tertiary amine derivatives
  • Application : Used to synthesize ROMK inhibitors (e.g., in Patent US9765074B2) .

Photochemical Reactivity

Reaction TypeConditionsReagentsOutcomeCitations
UV-Induced λ = 254 nm, CH<sub>3</sub>CNNoneC–O bond cleavage in tert-butyl ester
  • Note : Limited utility due to non-selective degradation .

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack, dictating selectivity in hydrolysis and transesterification .

  • Electronic Effects : The oxo group stabilizes adjacent C–H bonds, reducing susceptibility to oxidation.

Comparative Reactivity Table

Functional GroupReaction SusceptibilityPreferred Conditions
Methyl EsterHigh (hydrolysis, transesterification)Basic or acidic aqueous conditions
tert-Butyl EsterLow (resists most nucleophiles)Strong acids (e.g., TFA) required for cleavage
Oxo GroupInert under standard conditionsRequires strong oxidizers (e.g., KMnO<sub>4</sub>)

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features suggest potential therapeutic applications:

  • Pharmacological Properties : Preliminary studies indicate that 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate may modulate enzyme activity and receptor interactions, making it a candidate for drug development.
  • Anticancer Activity : Similar compounds within the diazaspiro family have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit significant anticancer properties.

Case Study: Anticancer Efficacy
A study evaluated the effects of diazaspiro compounds on prostate cancer cell lines, revealing that derivatives significantly reduced cell viability in a dose-dependent manner. This suggests that the compound could be further explored for its anticancer potential.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Reactivity : Its ability to undergo various chemical reactions, including oxidation and substitution, allows it to be utilized in the synthesis of novel spirocyclic compounds .

Synthesis Overview
The synthesis typically involves multi-step organic reactions under controlled conditions using specific catalysts and solvents. This requires careful optimization to ensure high yields of the desired product.

Material Science

Due to its unique structure, 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate may have applications in materials science:

  • Catalysis : The compound's structural features may enable it to act as a catalyst or precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-O Position

a) 8-O-tert-butyl 4-O-ethyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate
  • Molecular Formula : C₁₆H₂₈N₂O₄
  • Molecular Weight : 312.40 g/mol
  • Key Differences : Ethyl ester at 4-O instead of methyl.
  • Predicted collision cross-section (CCS) for [M+H]+ adduct is 175.6 Ų ().
b) 8-O-tert-butyl 4-O-methyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
  • Key Differences : 3-oxo group replaces 2-oxo, shifting the ketone position.
  • Impact: Altered hydrogen-bonding capacity and reactivity.

Variations in Core Structure and Functional Groups

a) 8-(tert-Butyl) 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
  • Key Differences : Benzyl substitution at the 2-position introduces aromaticity.
  • Applications : Enhanced steric bulk may improve binding affinity in receptor-targeted therapies. However, safety data highlight environmental toxicity risks ().
b) 1-Boc-1,7-diazaspiro[4.5]decane
  • Key Differences : Boc (tert-butoxycarbonyl) protection at N1 and a 7-membered diazaspiro core.
  • Utility : Commonly used in peptide synthesis (). The absence of ester groups reduces polarity compared to the target compound.

Hydrochloride Salts

8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride
  • Key Differences : Hydrochloride salt form enhances aqueous solubility.
  • Properties : Molecular formula C₁₆H₂₈N₂O₄·HCl (). The ionic form impacts crystallinity and bioavailability.

Structural and Property Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents CCS [M+H]+ (Ų) Purity Application Notes
Target: 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate C₁₅H₂₄N₂O₅ 312.37 4-O-methyl, 2-oxo N/A ≥95% Pharmaceutical intermediate
Ethyl analog (4-O-ethyl) C₁₆H₂₈N₂O₄ 312.40 4-O-ethyl 175.6 ≥97% High-purity API intermediate
Hydrochloride salt (4-O-ethyl) C₁₆H₂₈N₂O₄·HCl 348.89 HCl salt N/A N/A Enhanced solubility
3-Oxo derivative C₁₅H₂₄N₂O₅ 312.37 3-oxo N/A Discontinued Synthetic challenges

Research Findings and Implications

  • Synthetic Accessibility : Methyl esters (target compound) are typically easier to hydrolyze than tert-butyl esters, offering flexibility in prodrug design.
  • Spectroscopic Differentiation : Ethyl analogs exhibit distinct CCS values in mass spectrometry (e.g., 175.6 Ų for [M+H]+), aiding analytical characterization.
  • Safety and Handling : Derivatives with benzyl groups () require stringent safety protocols due to aquatic toxicity, whereas methyl/ethyl esters pose lower environmental risks.

Biological Activity

8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a compound belonging to the class of spirocyclic compounds. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H22N2O3C_{13}H_{22}N_{2}O_{3}, with a molecular weight of approximately 254.33 g/mol. It features a spirocyclic structure that is characteristic of many bioactive compounds, which often enhances their interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds in the diazaspiro series exhibit various biological activities, including:

  • Inhibition of Enzyme Activity : Some derivatives have shown potential as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension management by regulating blood pressure through the metabolism of epoxyeicosatrienoic acids (EETs) .
  • Anticrystallization Properties : The compound has been studied for its ability to inhibit l-cystine crystallization, which is significant in treating cystinuria—a genetic disorder that leads to kidney stone formation .

Case Studies and Experimental Results

  • Cystinuria Treatment : A study evaluated the efficacy of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (related to our compound) in a Slc3a1-knockout mouse model. This compound demonstrated a significant reduction in stone formation compared to control groups, suggesting its potential as a therapeutic agent for cystinuria .
  • Hypertension Management : In spontaneously hypertensive rats, certain diazaspiro derivatives were administered at doses ranging from 20 mg/kg to 37 mg/kg. These studies revealed a notable decrease in mean arterial pressure, indicating their effectiveness as antihypertensive agents .

Biological Activity Table

Biological ActivityMechanism/TargetReference
Inhibition of sEHReduces blood pressure
AnticrystallizationInhibits l-cystine crystallization
Antimicrobial propertiesDisruption of bacterial cell walls

Safety and Toxicology

The safety profile of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate has not been extensively documented in public literature. However, related compounds have shown minimal adverse effects in animal models, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate, and what critical intermediates are involved?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving spirocyclic ring formation and selective esterification. Key intermediates include tert-butyl-protected spirocyclic amines, such as tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0), which undergoes methylation at the 4-O position using methyl chloroformate under anhydrous conditions. Protecting group strategies (e.g., Boc for tert-butyl) are critical to prevent side reactions during carboxylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this spirocyclic compound?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C} DEPT-135 to distinguish quaternary carbons (e.g., spirocyclic bridgehead carbons) and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for proton-carbon correlation.
  • IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) and lactam carbonyl (~1680 cm1^{-1}) to confirm functional groups.
  • HRMS : Employ electrospray ionization (ESI+) to verify molecular ion peaks, ensuring isotopic patterns match theoretical values for C17_{17}H26_{26}N2_2O6_6 .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., RIPK1) due to its rigid spirocyclic core, which enhances binding selectivity. Researchers use structure-activity relationship (SAR) studies by modifying substituents at the 4-O and 8-O positions to optimize potency and pharmacokinetic properties .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure, and what challenges arise during refinement?

  • Methodological Answer : Use SHELXL for refinement, focusing on resolving disorder in the tert-butyl group. If crystal quality is poor, employ twin refinement (TWIN/BASF commands in SHELX) or high-resolution synchrotron data. Validate the model using Rfree_{\text{free}} and check for overfitting with the Hamilton test .

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